molecular formula C14H20ClNO B2667646 [(2-Butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride CAS No. 1052552-43-8

[(2-Butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride

Cat. No.: B2667646
CAS No.: 1052552-43-8
M. Wt: 253.77
InChI Key: PJGUYTBLUQVRRQ-UHFFFAOYSA-N
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Description

(2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride is a secondary amine derivative featuring a benzofuran core substituted with a butyl group at position 2 and a methylamine group at position 3, stabilized as a hydrochloride salt. This compound is cataloged by Santa Cruz Biotechnology (sc-354982) in quantities of 250 mg ($188.00) and 1 g ($380.00) . Notably, CymitQuimica lists this compound as discontinued, indicating possible challenges in synthesis, stability, or demand .

Properties

IUPAC Name

1-(2-butyl-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-3-4-8-14-12(10-15-2)11-7-5-6-9-13(11)16-14;/h5-7,9,15H,3-4,8,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGUYTBLUQVRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

(2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing the benzofuran core and amine functionality but differing in substituents and physicochemical properties.

Structural and Functional Differences

Key structural variations include alkyl chain length, ring saturation, and substituent groups (Table 1).

Table 1: Structural Comparison of Benzofuran-Based Amine Derivatives

Compound Name Substituent at Position 2 Substituent at Position 3 Ring Saturation Molecular Weight (g/mol)
(2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride Butyl (C₄H₉) Methylamine (CH₂NHCH₃·HCl) Aromatic 237.72*
(2-Ethyl-1-benzofuran-3-yl)methylamine hydrochloride Ethyl (C₂H₅) Methylamine (CH₂NHCH₃·HCl) Aromatic 225.72
(2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride N/A Methoxyamine (CH₂NHOCH₃·HCl) Partially saturated (dihydro) 223.68

*Calculated based on formula C₁₃H₁₈ClNO.

Key Observations:

Amine Substituents : The methylamine group in the target compound differs from the methoxyamine group in the dihydro analog . Methoxyamine introduces polarity, which may improve hydrogen bonding but reduce lipid solubility.

Physicochemical and Functional Implications

Lipophilicity and Solubility
  • Butyl vs. Ethyl : The longer butyl chain increases logP (lipophilicity), favoring passive diffusion across biological membranes but requiring formulation adjustments for solubility .
  • Hydrochloride Salt : All compounds are hydrochloride salts, enhancing water solubility and stability for handling and storage .
Electronic Effects
  • Methoxyamine vs.

Comparative Performance in CO₂ Capture (Indirect Analogy)

While the provided benzofuran derivatives lack direct CO₂ adsorption data, methyl diethanol amine (MDEA)—a tertiary amine—shows a CO₂ adsorption capacity of 2.63 mmol/g when impregnated into mesoporous carbon . This highlights the role of amine functionality in gas capture but underscores structural differences:

  • MDEA : Tertiary amine with high CO₂ affinity due to synergistic physical (porous carbon) and chemical (amine-CO₂ reaction) adsorption .
  • Benzofuran-Based Amines : Secondary amines with rigid aromatic cores may offer tailored interactions but require empirical testing for gas capture efficacy.

Biological Activity

(2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride is a compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Benzofuran derivatives, including (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride, exhibit a range of biological activities such as:

  • Antitumor : The compound has shown promise in inhibiting the growth of various cancer cell lines.
  • Antibacterial : Preliminary studies indicate potential antibacterial properties.
  • Antioxidative : Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress.

The exact mechanism by which (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors and enzymes, leading to a cascade of biochemical events that mediate its biological activities. For instance, the compound may inhibit certain signaling pathways involved in cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the antitumor potential of (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast)5.0
A549 (Lung)10.5
HeLa (Cervical)7.8

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antibacterial Properties

In addition to its antitumor activity, (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride has been evaluated for antibacterial properties. Preliminary findings indicate effectiveness against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Streptococcus pneumoniae20

These observations warrant further exploration into its potential as an antibacterial agent.

Comparative Analysis with Similar Compounds

When compared to other benzofuran derivatives, (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride shows unique properties due to its specific substitution pattern. This uniqueness may enhance its biological activity relative to simpler structures like benzofuran itself or other heterocyclic compounds such as indole and benzothiophene.

Compound TypeKey ActivityComparison with Target Compound
BenzofuranModerate anti-inflammatoryLess potent than target
BenzothiopheneAnticancerSimilar but less selective
IndoleDiverse biological activitiesBroader spectrum but less targeted

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, including alkylation of benzofuran derivatives followed by amine functionalization. For example, analogous compounds like (2-ethyl-1-benzofuran-3-yl)methylamine hydrochloride are synthesized via nucleophilic substitution of halogenated benzofurans with methylamine derivatives under controlled pH and temperature . Optimization includes varying solvents (e.g., dichloromethane or THF), reaction times, and stoichiometric ratios. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the benzofuran backbone and amine substituents. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using software like SHELXL) resolves stereochemical details . For example, analogous benzofuran derivatives are validated by characteristic NMR shifts (e.g., δ 6.8–7.5 ppm for aromatic protons) and MS fragmentation patterns .

Q. How should researchers handle stability issues during storage?

  • Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent degradation. Stability studies on similar hydrochlorides indicate hygroscopicity and sensitivity to light; thus, desiccants and amber vials are recommended . Periodic HPLC analysis monitors purity over time .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target receptors (e.g., serotonin or dopamine transporters). Analogous benzofuran-amines show affinity for neurotransmitter transporters due to their planar aromatic systems and amine groups. Density Functional Theory (DFT) calculations optimize the molecule’s electrostatic potential surface for target interactions .

Q. What strategies address contradictions in spectroscopic data during characterization?

  • Methodology : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic processes like ring puckering in the benzofuran moiety. Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify conformational dynamics . Cross-validation with X-ray data (via SHELX refinement) resolves ambiguities .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Methodology : Structure-Activity Relationship (SAR) studies modify substituents (e.g., alkyl chain length on the benzofuran or amine group). For example, replacing the 2-butyl group with smaller chains (methyl/ethyl) alters logP values and blood-brain barrier penetration, assessed via in vitro permeability assays (Caco-2 cells) . Metabolic stability is tested using liver microsomes, with LC-MS/MS quantifying metabolite formation .

Q. What experimental designs are optimal for studying its neuroprotective mechanisms?

  • Methodology : In vitro models (e.g., SH-SY5Y neurons exposed to oxidative stress) assess neuroprotection via MTT assays and reactive oxygen species (ROS) measurement. Transcriptomic profiling (RNA-seq) identifies upregulated pathways (e.g., Nrf2/ARE). In vivo rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) evaluate behavioral and histological outcomes .

Data Interpretation and Reproducibility

Q. How can batch-to-batch variability in synthesis impact biological assay results?

  • Methodology : Variability in purity (>5% impurities) or stereochemistry (e.g., racemization) skews dose-response curves. Rigorous QC protocols (HPLC, chiral chromatography) ensure consistency. For example, a 2% impurity in a related benzofuran-amine caused false positives in serotonin receptor binding assays .

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Replicate experiments (n ≥ 3) and ANOVA with post-hoc tests (Tukey’s) account for inter-experimental variability. Outliers are identified via Grubbs’ test .

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